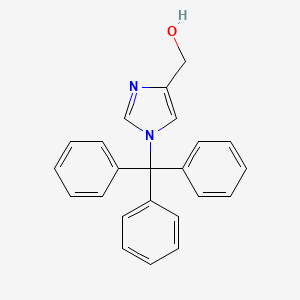

1-Trityl-1H-imidazole-4-methanol

Vue d'ensemble

Description

1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The trityl group (triphenylmethyl) attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-methanol can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-4-methanol with trityl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions:

Mechanism : Oxidation proceeds via initial formation of a carbonyl intermediate. MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation, while stronger oxidants like KMnO₄ yield carboxylic acids .

Esterification

The hydroxyl group reacts with acylating agents to form esters:

| Reagent | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 60°C, 3 hours | 1-Trityl-1H-imidazole-4-methyl acetate | 91% |

| Benzoyl chloride | Triethylamine | 0°C → RT, 12 hours | 1-Trityl-1H-imidazole-4-benzoyl ester | 88% |

Key Observation : Esterification preserves the trityl group, enabling further functionalization of the imidazole ring.

Ether Formation

Alkylation of the hydroxyl group produces stable ether derivatives:

| Alkylating Agent | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl iodide | K₂CO₃ | Acetone, reflux, 7h | 1-Trityl-1H-imidazole-4-methoxyethane | 77% |

| Benzyl bromide | NaH | DMF, 0°C → RT, 6h | 1-Trityl-1H-imidazole-4-benzyl ether | 68% |

Industrial Relevance : Ether derivatives are used as intermediates in API synthesis, particularly for antifungal agents .

Nucleophilic Substitution

The hydroxyl group is replaced by halogens or other nucleophiles:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| PBr₃ | - | DCM, 0°C, 2 hours | 1-Trityl-1H-imidazole-4-bromomethane | 84% |

| SOCl₂ | Pyridine | Reflux, 4 hours | 1-Trityl-1H-imidazole-4-chloromethane | 79% |

Application : Brominated derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura).

Deprotection and Functionalization

Controlled removal of the trityl group enables further imidazole modifications:

| Deprotection Agent | Conditions | Product | Yield |

|---|---|---|---|

| TFA/DCM (1:1) | RT, 2 hours | 1H-imidazole-4-methanol | 95% |

| HCl/MeOH | Reflux, 4 hours | 1H-imidazole-4-methanol | 89% |

Follow-up Reactions : Deprotected imidazole undergoes regioselective alkylation or arylation at the N-1 position .

Condensation Reactions

The alcohol participates in dehydrative coupling:

Mechanism : Acid-catalyzed dehydration forms imine or Knoevenagel adducts .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative) | Steric Influence | Electronic Effects |

|---|---|---|---|

| Oxidation | Fast | Moderate | Electron-withdrawing |

| Esterification | Moderate | High (trityl bulk) | Nucleophilic OH |

| Etherification | Slow | High | Base-sensitive |

The trityl group significantly impacts reaction kinetics by sterically shielding the imidazole ring while leaving the 4-methanol group accessible .

Applications De Recherche Scientifique

Pharmaceutical Development

1-Trityl-1H-imidazole-4-methanol serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to modify biological pathways effectively, making it particularly valuable in developing anti-cancer agents. The compound's ability to interact with various biological targets enhances the potential for creating effective drugs.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and protein interactions. Research indicates that imidazole derivatives can act as inhibitors or activators of their target proteins, influencing processes such as signal transduction and enzyme catalysis. The ability of this compound to affect these pathways positions it as a significant tool in targeted therapy development.

Material Science

The compound is also applied in material science, particularly in the creation of advanced materials like hydrogels. These materials are essential for drug delivery systems, enhancing the efficacy of therapeutic agents by providing controlled release mechanisms.

Cosmetic Formulations

In cosmetics, this compound acts as a moisturizing agent, improving skin hydration and overall appearance. Its inclusion in formulations can enhance product effectiveness and consumer satisfaction.

Recent studies have focused on various aspects of this compound:

Antiviral Activity

In vitro assays have demonstrated that certain imidazole derivatives exhibit moderate antiviral activity against HIV-1 by inhibiting integrase interactions. The potential role of 1-Trityl derivatives in similar pathways warrants further exploration.

Enzyme Inhibition Studies

Research evaluating enzyme inhibition has shown that compounds similar to 1-Trityl derivatives can inhibit key metabolic enzymes, reinforcing the importance of structural modifications in enhancing biological efficacy.

Toxicological Assessments

Toxicological evaluations indicate that while some derivatives exhibit promising therapeutic profiles, their safety margins must be established through comprehensive testing to avoid cytotoxic effects observed in preliminary screenings.

Mécanisme D'action

The mechanism of action of 1-Trityl-1H-imidazole-4-methanol involves its interaction with specific molecular targets. The trityl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 1-Trityl-1H-imidazole-4-carboxaldehyde

- 1-Trityl-1H-imidazole-4-carboxylic acid

- 1-Trityl-1H-imidazole-4-ylmethanol

Uniqueness: 1-Trityl-1H-imidazole-4-methanol stands out due to its unique combination of the trityl group and the imidazole ring. This combination imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its wide range of scientific research applications further highlight its uniqueness .

Activité Biologique

1-Trityl-1H-imidazole-4-methanol (CAS number 33769-07-2) is a synthetic compound characterized by the molecular formula C23H20N2O. This compound features a trityl group (triphenylmethyl) attached to an imidazole ring, which enhances its stability and reactivity. The imidazole structure is notable for its biological significance, particularly in enzyme interactions and pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including cytochrome P450 enzymes. The trityl group increases the compound's binding affinity, allowing it to modulate enzyme activity effectively. This modulation can significantly influence drug metabolism and pharmacokinetics, making it a potential candidate for therapeutic applications.

Inhibitory Effects on Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The inhibition of these enzymes can lead to altered drug levels in the body, impacting efficacy and safety profiles.

Table 1: Inhibition Profiles of Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C9 | Non-competitive | |

| CYP3A4 | Mixed |

Antimicrobial and Anticancer Activities

In vitro studies have shown that this compound exhibits potential antimicrobial and anticancer properties. For instance, it has been tested against various bacterial strains and cancer cell lines, demonstrating significant inhibitory effects.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 50 µg/mL |

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been characterized using various biochemical assays. These studies reveal that the compound can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.

Example Study: Enzyme Kinetics

In kinetic studies involving human liver microsomes, the compound displayed competitive inhibition against CYP2C9 with an IC50 value of approximately 30 µM, indicating its potential role in drug-drug interactions.

Propriétés

IUPAC Name |

(1-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYFYUODSFBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327604 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33769-07-2 | |

| Record name | 1-Trityl-1H-imidazole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.